molecular formula C25H26N4O2 B11002702 N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B11002702
M. Wt: 414.5 g/mol
InChI Key: MCSYMVVBVMAIBU-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a piperazine carboxamide derivative featuring a benzylcarbamoyl group at the 3-position of the phenyl ring attached to the piperazine core. This compound is structurally characterized by its dual aromatic systems (phenyl and benzyl groups) and a carboxamide linker, which are critical for interactions with biological targets such as neurotransmitter receptors or enzymes. Its synthesis typically involves coupling reactions between substituted phenylpiperazines and benzylcarbamoyl precursors, followed by purification via chromatography .

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C25H26N4O2/c30-24(26-19-20-8-3-1-4-9-20)21-10-7-11-22(18-21)27-25(31)29-16-14-28(15-17-29)23-12-5-2-6-13-23/h1-13,18H,14-17,19H2,(H,26,30)(H,27,31)

InChI Key

MCSYMVVBVMAIBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, a pyrazole-carbonyl derivative can be reacted with an amine in the absence of an additional acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in a variety of products depending on the substituent introduced.

Scientific Research Applications

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine carboxamides are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with its analogues, focusing on structural variations, physicochemical properties, and biological implications.

Substituent Position and Electronic Effects

  • N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide (): Structural Difference: Chlorine substituent at the 3-position of the phenyl ring. Activity: Chlorinated analogues are often associated with enhanced receptor binding in dopamine D3 antagonists .
  • 4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide (): Structural Difference: Fluorine at the 4-position and a pyrrolidinyl carbonyl group.

Functional Group Modifications

  • N-[3-(Difluoromethylsulfonyl)phenyl]-4-phenylpiperazine-1-carbothioamide (): Structural Difference: Carbothioamide replaces carboxamide; difluoromethylsulfonyl group at the 3-position. Impact: The thioamide group (C=S) reduces hydrogen-bonding capacity but increases lipophilicity.
  • Benzo[b][1,4]oxazin-3(4H)-one Analogues (): Examples: Compounds 54 (fluoro-substituted) and 55 (difluoro-substituted). Structural Difference: Bicyclic benzooxazinone scaffold replaces the benzylcarbamoyl-phenyl system. Impact: The rigid bicyclic system may enhance binding to enzymes like histone demethylases (e.g., KDM5A) but reduces conformational flexibility compared to the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight ClogP Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Substituents
Target Compound 445.5 4.2 2 5 3-Benzylcarbamoyl phenyl
N-(3-Chlorophenyl)-4-phenylpiperazine-1-carboxamide 345.8 3.5 1 4 3-Chlorophenyl
4-(4-Fluorophenyl)-N-[4-(pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide 422.5 3.8 1 6 4-Fluorophenyl, pyrrolidinyl
Compound 54 (Benzo[b][1,4]oxazinone) 435.4 3.1 2 7 2-Fluoro-benzooxazinone

Biological Activity

N-[3-(benzylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its significant biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This article explores the compound's structure, biological interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H26N4O2
  • Molecular Weight : 414.5 g/mol
  • Functional Groups : The compound contains a piperazine ring, phenyl groups, and an amide linkage, which contribute to its chemical reactivity and biological activity.

1. Monoamine Oxidase Inhibition

This compound has been identified as a potent inhibitor of both MAO-A and MAO-B enzymes. Monoamine oxidases are critical in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.

  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to the active sites of MAO-A and MAO-B through hydrogen bonding and hydrophobic interactions, stabilizing its conformation within the enzyme's active site.

2. Anti-inflammatory and Analgesic Properties

Research indicates that this compound may exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for further pharmacological evaluation in conditions characterized by inflammation and pain.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly inhibits the activity of MAO enzymes. The inhibition constants (IC50 values) suggest a strong binding affinity comparable to existing MAO inhibitors used in clinical settings.
  • Animal Models : Preliminary studies using animal models have shown that administration of this compound leads to reduced symptoms of depression-like behavior in rodents, supporting its potential as an antidepressant agent.

Data Table: Summary of Biological Activities

Biological ActivityObservations
MAO Inhibition Potent inhibitor of MAO-A and MAO-B
Anti-inflammatory Exhibits significant anti-inflammatory effects
Analgesic Potential analgesic properties indicated
Neuroprotective May protect against neurodegeneration in models

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